Sertraline hydrochloride

Catalog No.
S543029
CAS No.
79559-97-0
M.F
C17H18Cl3N
M. Wt
342.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sertraline hydrochloride

CAS Number

79559-97-0

Product Name

Sertraline hydrochloride

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N

SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.[Cl-]

Synonyms

Altruline, Apo Sertraline, Apo-Sertraline, Aremis, Besitran, Gen Sertraline, Gen-Sertraline, Gladem, Hydrochloride, Sertraline, Lustral, Novo Sertraline, Novo-Sertraline, ratio Sertraline, ratio-Sertraline, Rhoxal sertraline, Rhoxal-sertraline, Sealdin, Sertraline, Sertraline Hydrochloride, Sertraline Hydrochloride (1S-cis)-Isomer, Zoloft

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Mechanism of Action in Depression

Major depressive disorder (MDD) is a leading cause of disability worldwide. The exact cause of MDD remains unclear, but research suggests low levels of serotonin, a neurotransmitter, might play a role []. Sertraline acts by blocking the reuptake of serotonin by presynaptic neurons, leading to increased availability in the synaptic cleft. This enhanced serotonin signaling is believed to contribute to the antidepressant effects of sertraline [].

Source

[] *Lemon, M., & Nutt, D. J. (2000). The role of serotonin in the pathophysiology of depression. Journal of Psychopharmacology, 14(4), 123-134. )

Applications Beyond Depression

While MDD is the primary use of sertraline, research is exploring its efficacy in treating other conditions:

  • Anxiety Disorders: Studies have shown sertraline's effectiveness in managing panic disorder, social anxiety disorder, and obsessive-compulsive disorder (OCD) [, ].

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. It is chemically classified as a phenyl-alkylamine and is recognized for its efficacy in enhancing serotonin levels in the brain, which contributes to mood regulation. The compound is known for its relatively favorable side effect profile compared to other antidepressants, making it a popular choice in clinical settings.

Sertraline acts as an SSRI. It works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that helps regulate mood, emotions, and behavior. By increasing serotonin levels, sertraline helps improve symptoms of depression and other mental health conditions [].

Chemical Reactions with other substances

Sertraline can interact with other medications, potentially increasing serotonin levels to dangerous levels. This can lead to a condition called serotonin syndrome, which can cause serious side effects [].

Physical and Chemical Properties

  • Melting point: 146-150°C []
  • Boiling point: Not applicable, decomposes before boiling []
  • Solubility: Slightly soluble in water, freely soluble in methanol []
  • pKa: 9.9 []
  • Toxicity: Sertraline can cause side effects such as nausea, diarrhea, dizziness, and sexual dysfunction []. In rare cases, it can increase suicidal thoughts in young people [].
  • Contraindications: Sertraline should not be taken with certain other medications, including monoamine oxidase inhibitors (MAOIs) [].
  • Pregnancy: Sertraline may cause harm to the developing fetus, and its use during pregnancy should be weighed against the benefits [].

  • Formation of Imine: The initial step typically involves the reaction of tetralone with monomethylamine to form an imine intermediate.
  • Hydrogenation: The imine undergoes catalytic hydrogenation, often using palladium on carbon as a catalyst, to yield the amine derivative.
  • Salt Formation: The resulting free base is then treated with hydrochloric acid to form sertraline hydrochloride.
Tetralone+MonomethylamineH2Sertraline Free BaseHClSertraline Hydrochloride\text{Tetralone}+\text{Monomethylamine}\xrightarrow{\text{H}_2}\text{Sertraline Free Base}\xrightarrow{\text{HCl}}\text{Sertraline Hydrochloride}

Sertraline hydrochloride functions primarily as a selective serotonin reuptake inhibitor, which means it blocks the reabsorption of serotonin in the brain, increasing its availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety. Additionally, sertraline has been shown to have effects on other neurotransmitter systems, including norepinephrine and dopamine, although its primary action remains on serotonin.

Clinical studies have demonstrated its effectiveness in reducing depressive symptoms and preventing relapse in patients with major depressive disorder. It is also noted for its relatively low potential for abuse and dependence compared to other classes of antidepressants.

Several methods have been developed for the synthesis of sertraline hydrochloride:

  • Traditional Synthesis: The original synthesis involves multiple steps starting from ortho-dichlorobenzene and α-naphthol through alkylation and amination reactions followed by hydrogenation .
  • Improved Industrial Synthesis: Recent advancements have streamlined the process, reducing hazardous byproducts and improving yields. This method employs a telescoped process that integrates several steps into one continuous flow, enhancing efficiency .
  • Polymorphic Forms: Different polymorphic forms of sertraline hydrochloride can be produced, with Form II being particularly noted for its stability and solubility characteristics .

Sertraline hydrochloride is widely used in clinical practice for various psychiatric conditions:

  • Major Depressive Disorder: Effective in treating moderate to severe depression.
  • Obsessive-Compulsive Disorder: Reduces compulsive behaviors and intrusive thoughts.
  • Panic Disorder: Alleviates panic attacks and associated anxiety.
  • Social Anxiety Disorder: Helps manage anxiety related to social interactions.

Additionally, it has been investigated for off-label uses such as post-traumatic stress disorder and premenstrual dysphoric disorder.

Sertraline hydrochloride may interact with various medications and substances:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to serious side effects like serotonin syndrome.
  • Other Antidepressants: Increased risk of serotonin syndrome when combined with other SSRIs or serotonergic agents.
  • Anticoagulants: There may be an increased risk of bleeding when used with anticoagulants like warfarin due to altered platelet function.

Studies emphasize the importance of monitoring patients for potential interactions when initiating or discontinuing sertraline therapy .

Sertraline hydrochloride shares similarities with several other selective serotonin reuptake inhibitors and antidepressants. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
FluoxetineSelective serotonin reuptake inhibitorFirst SSRI approved; long half-life
ParoxetineSelective serotonin reuptake inhibitorMore sedative effects; higher withdrawal symptoms
CitalopramSelective serotonin reuptake inhibitorFewer drug interactions; dose-dependent effects
EscitalopramSelective serotonin reuptake inhibitorS-enantiomer of citalopram; higher potency
VenlafaxineSerotonin-norepinephrine reuptake inhibitorDual action on serotonin and norepinephrine

Uniqueness of Sertraline Hydrochloride

Sertraline hydrochloride is unique due to its specific chemical structure that allows it to selectively inhibit serotonin reuptake without significantly affecting norepinephrine or dopamine levels at therapeutic doses. This selectivity contributes to its efficacy and safety profile compared to other antidepressants that may have broader neurotransmitter effects.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

341.050483 g/mol

Monoisotopic Mass

341.050483 g/mol

Heavy Atom Count

21

Appearance

A crystalline solid

UNII

UTI8907Y6X

Related CAS

79617-96-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sertraline Hydrochloride is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

79559-97-0
79617-95-1

FDA Medication Guides

Zoloft
Sertraline Hydrochloride
CONCENTRATE;ORAL
TABLET;ORAL
UPJOHN
08/18/2023
Sertraline
Sertraline Hydrochloride
CAPSULE;ORAL
ALMATICA PHARMA
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

1:Br J Clin Pharmacol. 2004 Nov;58 Suppl 1:25-33. Concurrent administration of donepezil HCl and sertraline HCl in healthy volunteers: assessment of pharmacokinetic changes and safety following single and multiple oral doses.Nagy CF,Kumar D,Perdomo CA,Wason S,Cullen EI,Pratt RD, PMID: 15496220 PMCID: PMC1884554 DOI: 10.1111/j.1365-2125.2004.01801.x


Abstract: AIM: This study evaluated the safety and pharmacokinetics (PK) of donepezil HCl and sertraline HCl when administered separately and in combination.METHODS: This was a randomized, open-label, three-period crossover study. In consecutive dosing periods separated by washout periods of > or = 3 weeks, healthy volunteers received either oral donepezil HCI 5 mg once daily for 15 days, oral sertraline HCl 50 mg once daily for 5 days followed by 10 days of once-daily sertraline HCl 100 mg, or the simultaneous administration of oral donepezil HCl and sertraline HCl. Plasma donepezil and sertraline concentrations were determined by high performance liquid chromatography/mass spectrometry. Safety was evaluated by physical and laboratory evaluations and the monitoring of adverse events (AEs).RESULTS: A total of 19 volunteers (16 male and three female) were enrolled. Three male subjects withdrew from the study prematurely due to AEs (one case of nausea/stomach cramps and one case of eosinophilia during combination treatment, and one upper respiratory tract infection during treatment with sertraline HCl alone). In subjects who completed all three treatment periods (n = 16), the concurrent administration of donepezil HCl and sertraline HCl did not alter the steady-state (day 15) PK parameters of donepezil HCl. A small (< 12%) but statistically significant (P = 0.02) increase in donepezil C(max) was seen after single doses of sertraline HCl and donepezil HCl on day 1 but this was not thought to be clinically meaningful. No significant differences in the t(max) or AUC(0-24 h) of donepezil were observed between the donepezil HCl only or donepezil HCl plus sertraline HCl groups on day 1. No significant changes in sertraline PK parameters were observed either on day 1 (single dose) or on day 15 (steady state) when sertraline HCl was co-administered with donepezil HCl. Generally, the concurrent administration of donepezil HCl and sertraline HCl was well tolerated, with no serious AEs reported during the study. Some digestive system AEs tended to occur more frequently during combination treatment than with either treatment alone, but there was no statistically significant increase in the incidence of any individual AE. The most common AEs during the combination therapy were nausea and diarrhoea, which were rated as mild or moderate in severity. These AEs were also reported during the administration of each drug alone.CONCLUSIONS: The co-administration of once-daily oral donepezil HCl 5 mg for 15 days and once-daily oral sertraline HCl (50 mg for 5 days increased to 100 mg for 10 days) did not result in any clinically meaningful pharmacokinetic interactions, and no unexpected AEs were observed.

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